molecular formula C18H14O4S B2423522 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622800-30-0

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2423522
CAS No.: 622800-30-0
M. Wt: 326.37
InChI Key: MIWARKLLFYRQPR-DHDCSXOGSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C18H14O4S and its molecular weight is 326.37. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S/c1-10-6-7-23-16(10)9-15-17(19)13-5-4-12(8-14(13)22-15)21-18(20)11-2-3-11/h4-9,11H,2-3H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWARKLLFYRQPR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran ring
  • Cyclopropanecarboxylate moiety
  • Methylthiophene substituent

This unique arrangement contributes to its diverse biological interactions and potential therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that control inflammation and immune responses.

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF7) by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
    • A study on colon cancer cells (HT29) showed that treatment with the compound resulted in G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Studies :
    • Research conducted on various bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerMCF7 (Breast Cancer)Induced apoptosis; reduced viability
AnticancerHT29 (Colon Cancer)G1 phase arrest; reduced proliferation
AntimicrobialE. coliSignificant antibacterial activity
AntimicrobialS. aureusSignificant antibacterial activity

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